molecular formula C12H11BrN2 B2659991 2-{[(2-Bromophenyl)methyl](prop-2-yn-1-yl)amino}acetonitrile CAS No. 2094495-51-7

2-{[(2-Bromophenyl)methyl](prop-2-yn-1-yl)amino}acetonitrile

Cat. No.: B2659991
CAS No.: 2094495-51-7
M. Wt: 263.138
InChI Key: YFYPBJVZNGZKEP-UHFFFAOYSA-N
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Description

2-{(2-Bromophenyl)methylamino}acetonitrile is an organic compound that features a brominated phenyl group, a prop-2-yn-1-yl group, and an aminoacetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2-Bromophenyl)methylamino}acetonitrile typically involves the reaction of 2-bromobenzylamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the amine group of 2-bromobenzylamine attacks the carbon atom of propargyl bromide, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{(2-Bromophenyl)methylamino}acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The bromine atom in the phenyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium azide or thiolates can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Reduced forms such as primary amines.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-{(2-Bromophenyl)methylamino}acetonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{(2-Bromophenyl)methylamino}acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the nitrile group can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromobenzylamine: A precursor in the synthesis of 2-{(2-Bromophenyl)methylamino}acetonitrile.

    Propargyl Bromide: Another precursor used in the synthesis.

    2-Bromopropiophenone: A related compound with a brominated phenyl group and a different functional group.

Uniqueness

2-{(2-Bromophenyl)methylamino}acetonitrile is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the brominated phenyl group and the prop-2-yn-1-yl group allows for diverse chemical transformations and interactions with biological targets.

Properties

IUPAC Name

2-[(2-bromophenyl)methyl-prop-2-ynylamino]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c1-2-8-15(9-7-14)10-11-5-3-4-6-12(11)13/h1,3-6H,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYPBJVZNGZKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC#N)CC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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